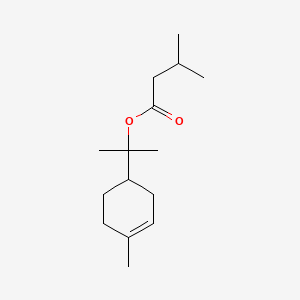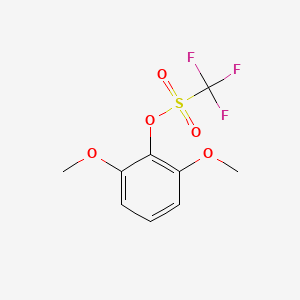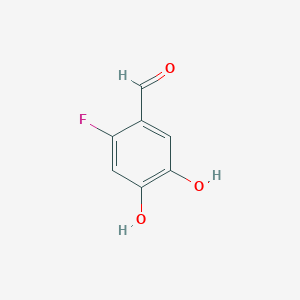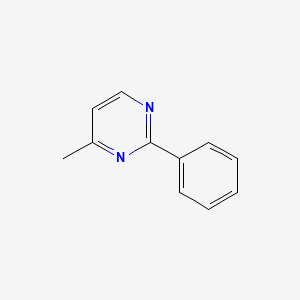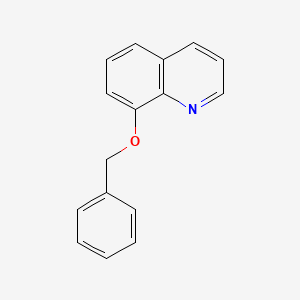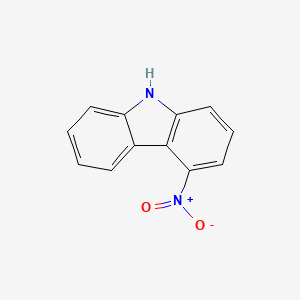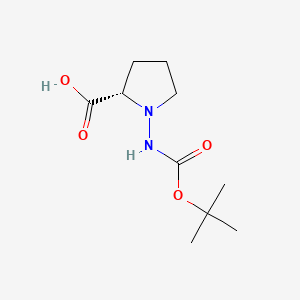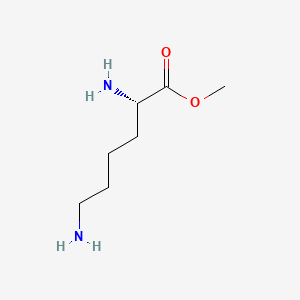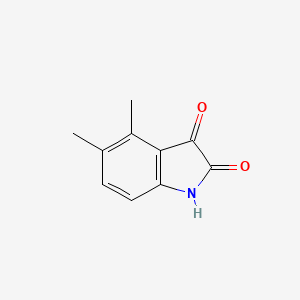
4,5-Dimethylisatin
概要
説明
4,5-Dimethylisatin is an organic compound belonging to the isatin family, characterized by the presence of two methyl groups at the 4th and 5th positions of the isatin core
作用機序
Target of Action
4,5-Dimethylisatin is a derivative of isatin, a compound that has been the subject of various studies due to its wide range of applications in the pharmaceutical industry Isatin derivatives have been known to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that isatin derivatives have been shown to inhibit the activity of ache . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, isatin derivatives can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic nerve transmission.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as other isatin derivatives or dpp-4 inhibitors, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.
Result of Action
Isatin derivatives have been reported to exhibit a range of biological activities, including anticonvulsant, antibacterial, anti-hiv, and antifungal activities . These activities suggest that this compound could potentially have a broad spectrum of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
4,5-Dimethylisatin has been shown to interact with enzymes such as acetylcholinesterase (AChE), a key enzyme involved in neurological processes . The compound can interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously .
Cellular Effects
For example, isatin-linked compounds have been designed as AChE inhibitors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with enzymes at a molecular level. For instance, it has been shown to inhibit AChE, potentially impacting the hydrolysis of acetylcholine, a key neurotransmitter .
Metabolic Pathways
Given its interaction with AChE, it may play a role in cholinergic signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylisatin typically involves the condensation of an appropriate aniline derivative with oxalyl chloride, followed by cyclization. One common method involves the reaction of 4,5-dimethylaniline with oxalyl chloride in the presence of a base, such as pyridine, to form the corresponding isatin derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
4,5-Dimethylisatin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindole derivatives.
Reduction: Formation of reduced isatin derivatives.
Substitution: Introduction of different substituents at the nitrogen or carbon atoms of the isatin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various substituted isatins, oxindoles, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
類似化合物との比較
Similar Compounds
Isatin: The parent compound of 4,5-Dimethylisatin, known for its broad range of biological activities.
5,6-Dimethylisatin: Another isatin derivative with similar properties but different substitution patterns.
N-Methylisatin: A derivative with a methyl group on the nitrogen atom, showing distinct biological activities.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to other isatin derivatives .
特性
IUPAC Name |
4,5-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295729 | |
| Record name | 4,5-Dimethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100487-79-4 | |
| Record name | 4,5-Dimethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

